5-Fluoro-3-methoxypyridin-2-amine
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Overview
Description
5-Fluoro-3-methoxypyridin-2-amine: is a chemical compound with the molecular formula C6H7FN2O . It is a fluorinated pyridine derivative, characterized by the presence of a fluorine atom at the 5th position, a methoxy group at the 3rd position, and an amino group at the 2nd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-methoxypyridin-2-amine typically involves the introduction of the fluorine and methoxy groups onto the pyridine ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorinated pyridine precursor is reacted with a methoxyamine reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as column chromatography or recrystallization, may also be employed to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-3-methoxypyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium thiolate or primary amines, typically in polar aprotic solvents.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Biology: In biological research, this compound may be used to study the effects of fluorine substitution on the biological activity of pyridine derivatives. It can serve as a probe to investigate enzyme interactions and metabolic pathways .
Medicine: Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry: In the industrial sector, 5-Fluoro-3-methoxypyridin-2-amine can be used in the synthesis of advanced materials, such as polymers and coatings, where the presence of fluorine imparts unique properties like increased resistance to solvents and chemicals .
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methoxypyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The methoxy group may also play a role in modulating the compound’s electronic properties and overall reactivity .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes by binding to their active sites.
Receptors: It may interact with specific receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
5-Fluoro-2-methoxypyridine: Similar structure but lacks the amino group.
3-Fluoro-2-methoxypyridine: Similar structure but with the fluorine atom at the 3rd position.
2-Amino-5-fluoropyridine: Similar structure but lacks the methoxy group.
Uniqueness: 5-Fluoro-3-methoxypyridin-2-amine is unique due to the combination of the fluorine, methoxy, and amino groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-fluoro-3-methoxypyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEPDCIKNFFYSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1097264-90-8 |
Source
|
Record name | 5-FLUORO-3-METHOXYPYRIDIN-2-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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